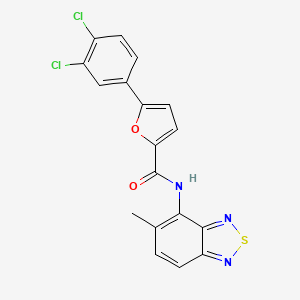![molecular formula C23H31N3O3 B11562351 (3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide](/img/structure/B11562351.png)
(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide is a complex organic compound characterized by its adamantane core and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide typically involves multiple steps, starting from readily available precursors The adamantane core is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the butanamide moiety through amide bond formation
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
科学的研究の応用
(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.
作用機序
The mechanism of action of (3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid scaffold that enhances binding affinity, while the butanamide moiety interacts with active sites through hydrogen bonding and hydrophobic interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(3E)-N-(Adamantan-1-YL)-3-{[2-(4-methylphenoxy)acetamido]imino}butanamide: Similar structure but with a different position of the methyl group.
(3E)-N-(Adamantan-1-YL)-3-{[2-(2-methylphenoxy)acetamido]imino}butanamide: Similar structure but with a different position of the methyl group.
Uniqueness
(3E)-N-(Adamantan-1-YL)-3-{[2-(3-methylphenoxy)acetamido]imino}butanamide is unique due to its specific substitution pattern, which can influence its binding properties and biological activity. The position of the methyl group on the phenoxy ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C23H31N3O3 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
(3E)-N-(1-adamantyl)-3-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C23H31N3O3/c1-15-4-3-5-20(6-15)29-14-22(28)26-25-16(2)7-21(27)24-23-11-17-8-18(12-23)10-19(9-17)13-23/h3-6,17-19H,7-14H2,1-2H3,(H,24,27)(H,26,28)/b25-16+ |
InChIキー |
OCNBQSRBWFJKJP-PCLIKHOPSA-N |
異性体SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C(\C)/CC(=O)NC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C(C)CC(=O)NC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene](/img/structure/B11562269.png)
![2-[(3-methylphenyl)amino]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide (non-preferred name)](/img/structure/B11562275.png)

![N-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-methylaniline](/img/structure/B11562283.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11562290.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11562303.png)
![4-Methyl-N-(1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide](/img/structure/B11562310.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11562312.png)
![1-[Tert-butyl(prop-2-yn-1-yl)amino]-4-methylpentan-2-ol](/img/structure/B11562313.png)
![2-(2-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11562318.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide](/img/structure/B11562322.png)
![(3E)-3-{2-[(3-iodophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11562326.png)
![6-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11562330.png)
